molecular formula C17H14ClNO B8505737 (2-Chloro-6-o-tolylquinolin-3-yl)methanol

(2-Chloro-6-o-tolylquinolin-3-yl)methanol

Cat. No. B8505737
M. Wt: 283.7 g/mol
InChI Key: RMZIJSYINKLRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-o-tolylquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C17H14ClNO and its molecular weight is 283.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-6-o-tolylquinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-o-tolylquinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

[2-chloro-6-(2-methylphenyl)quinolin-3-yl]methanol

InChI

InChI=1S/C17H14ClNO/c1-11-4-2-3-5-15(11)12-6-7-16-13(8-12)9-14(10-20)17(18)19-16/h2-9,20H,10H2,1H3

InChI Key

RMZIJSYINKLRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CC(=C(N=C3C=C2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (6-bromo-2-chloroquinolin-3-yl)methanol (19.8 g, 72.5 mmol, prepared as in example 2, step 2), o-tolylboronic acid (10.4 g, 76.1 mmol), potassium acetate (21.3 g, 217.4 mmol) and dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II) (0.51 g, 0.72 mmol) in CH3CN (300 ml) and water (100 ml) was heated in to reflux. After 2 h, the reaction was allowed to cool to RT and the aqueous phase was discarded. The organics were washed with 2×50% brine/water, and then 2× brine. The organics were concentrated to ˜100 mL, at which point the precipitate was filtered off to afford a pale yellow solid of (2-chloro-6-o-tolylquinolin-3-yl)methanol. Step 2: (2-chloro-6-o-tolylquinolin-3-yl)methanol (13.9 g, 49.0 mmol) was treated with DCM (100 ml) and thionyl chloride (106 ml, 1456 mmol) at ambient temperature. After 15 min, the solution was concentrated and azeotroped with 2×100 mL toluene, to afford a yellow solid of 2-chloro-3-(chloromethyl)-6-o-tolylquinoline.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II)
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.